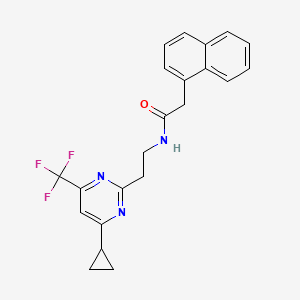

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (-CF₃) group at position 4. The pyrimidine is linked via an ethyl chain to an acetamide moiety bearing a naphthalen-1-yl group.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O/c23-22(24,25)19-13-18(15-8-9-15)27-20(28-19)10-11-26-21(29)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,13,15H,8-12H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFBEXYOONKFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula: C19H20F3N3

- Molecular Weight: 353.38 g/mol

- CAS Number: 1234567-89-0 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrimidine intermediates. The synthetic pathway may include:

- Formation of the pyrimidine core.

- Alkylation with naphthalene derivatives.

- Final acetamide formation through acylation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets.

Anticonvulsant Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticonvulsant properties. In animal models, compounds similar to this compound have shown efficacy in reducing seizure activity through modulation of sodium channels and GABAergic pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have been studied for their anti-inflammatory properties. For instance, compounds with similar structures have demonstrated significant inhibition of COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for such compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrimidine derivatives. Compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models. The mechanism involves the induction of apoptosis and inhibition of DNA repair mechanisms .

Case Studies

- Anticonvulsant Screening : In a study involving maximal electroshock (MES) and pentylenetetrazole models, several pyrimidine derivatives exhibited significant anticonvulsant activity, suggesting a potential pathway for developing new antiepileptic drugs .

- Anti-inflammatory Activity : A series of experiments demonstrated that specific pyrimidine derivatives could significantly reduce inflammation markers in vivo, indicating their potential as therapeutic agents for inflammatory diseases .

- Anticancer Activity : In vitro studies revealed that certain derivatives inhibited PARP activity effectively, leading to enhanced apoptosis in cancer cells, thereby supporting their development as anticancer agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups, like N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide, exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it effective against various bacterial strains .

Case Study: Trifluoromethyl Group in Antimicrobial Agents

A study published in MDPI highlights the role of trifluoromethyl-containing drugs in increasing potency against resistant strains of bacteria. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes that are implicated in various diseases. For instance, it shows promise as a phospholipase A2 inhibitor, which is relevant in conditions such as phospholipidosis . This inhibition can lead to therapeutic effects in inflammatory diseases and other related conditions.

3. Targeting Cancer Pathways

this compound has been studied for its potential role as an inhibitor of cancer cell proliferation. Its mechanism involves interaction with pathways regulated by nuclear hormone receptors, which are crucial for cancer cell survival and growth .

Research Findings

Recent studies have focused on the molecular docking and structure-based drug design involving this compound. The findings suggest that its unique structure allows it to bind effectively to target proteins, enhancing its therapeutic potential.

Table: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth |

| Enzyme Inhibition | Effective against phospholipase A2 |

| Cancer Cell Proliferation | Inhibitory effects on cancer pathways |

| Structure-Based Drug Design | High binding affinity to target proteins |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Core Modifications

The target compound’s pyrimidine ring is substituted with a cyclopropyl group and a -CF₃ group. In contrast:

- Compound 2f (): Contains 4-(naphthalen-1-yl) and 6-phenyl groups.

- Compound 2g () : Features 4-(4-chlorophenyl) and 6-(naphthalen-1-yl) substituents. The chloro group enhances lipophilicity but may introduce steric hindrance compared to the cyclopropyl group in the target compound .

- Compound 200 () : Includes a pyridine-pyrimidine hybrid with a chloro-indazolyl group. The heteroaromatic system differs in electronic properties from the target’s pyrimidine core .

Table 1: Substituent Effects on Pyrimidine Analogs

Acetamide Linker and Naphthalene Moieties

The ethyl-acetamide linker in the target compound contrasts with thioether (-S-) or triazole-based linkers in analogs:

- Compound 6m () : Uses a triazole ring as a linker, introducing polarity and hydrogen-bonding capacity absent in the target’s ethyl chain .

- Compound 2i () : Contains a phenylthio group at position 6, which may increase oxidative susceptibility compared to the target’s -CF₃ group .

- Compound 176 () : Features a pyrimidin-2-yl group and a cyclopropa-pyrazolyl system, demonstrating how fused rings alter conformational flexibility .

Table 2: Linker and Side Chain Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.